molecular formula C9H5F3INO B3120091 6-Iodo-4-(trifluoromethyl)indolin-2-one CAS No. 259667-69-1

6-Iodo-4-(trifluoromethyl)indolin-2-one

Cat. No.: B3120091
CAS No.: 259667-69-1
M. Wt: 327.04 g/mol
InChI Key: CPCMXCYOJWFVGT-UHFFFAOYSA-N
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Description

6-Iodo-4-(trifluoromethyl)indolin-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indolin-2-one core with an iodo substituent at the 6-position and a trifluoromethyl group at the 4-position, making it a unique and valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-(trifluoromethyl)indolin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)aniline and iodoaniline.

    Formation of Indole Core: The indole core is formed through a cyclization reaction. This can be achieved by reacting 4-(trifluoromethyl)aniline with a suitable reagent like isatin under acidic conditions.

    Iodination: The iodo substituent is introduced at the 6-position using an iodinating agent such as iodine or N-iodosuccinimide (NIS) in the presence of a catalyst like copper(II) sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydro derivatives.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

    Substitution Products: Azido, thiocyanato, or other substituted indolin-2-ones.

    Oxidation Products: Oxo derivatives of indolin-2-one.

    Reduction Products: Hydro derivatives of indolin-2-one.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

6-Iodo-4-(trifluoromethyl)indolin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for designing novel pharmaceuticals with potential antiviral, anticancer, and anti-inflammatory properties.

    Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its unique structural features.

    Material Science: It is explored for its potential in organic electronics and as a precursor for functional materials.

    Chemical Biology: The compound serves as a probe for investigating biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 6-Iodo-4-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The iodo substituent can participate in halogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)indolin-2-one: Lacks the iodo substituent, resulting in different reactivity and biological activity.

    6-Bromo-4-(trifluoromethyl)indolin-2-one: Similar structure but with a bromo group instead of iodo, affecting its chemical properties.

    6-Iodoindolin-2-one: Lacks the trifluoromethyl group, leading to variations in lipophilicity and biological interactions.

Uniqueness

6-Iodo-4-(trifluoromethyl)indolin-2-one is unique due to the presence of both iodo and trifluoromethyl groups, which impart distinct chemical and biological properties. The combination of these substituents enhances the compound’s versatility in various applications, making it a valuable tool in scientific research and industrial processes.

Biological Activity

6-Iodo-4-(trifluoromethyl)indolin-2-one is a compound of significant interest due to its potential biological activities. This indole derivative has been studied for its pharmacological properties, particularly in cancer treatment and antimicrobial applications. This article provides an overview of its biological activity, including synthesis methods, case studies, and research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H6F3INO
  • Molecular Weight : 327.06 g/mol
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves several steps, including the formation of indole derivatives followed by halogenation and trifluoromethylation. Common synthetic routes include:

  • Indole Formation : Using starting materials such as aniline derivatives and appropriate reagents to form the indole core.
  • Iodination : Employing iodine or iodine-containing reagents to introduce the iodine atom at the 6-position.
  • Trifluoromethylation : Utilizing trifluoromethylating agents such as trifluoromethyl sulfonic acid to add the trifluoromethyl group.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties, particularly against various breast cancer cell lines. For instance, studies have shown that this compound can inhibit cell proliferation in estrogen receptor-positive (MCF-7) and triple-negative breast cancer (MDA-MB-468) cell lines.

Cell LineGI50 Value (µM)Reference
MCF-719.3
MDA-MB-4685.2

In comparative studies, it was found that this compound demonstrated stronger activity than gefitinib, a known EGFR inhibitor, especially in MDA-MB-468 cells where it showed a synergistic effect when combined with gefitinib.

Antimicrobial Activity

Additionally, this compound has been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against various Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus100
Escherichia coli200

These findings indicate that the compound could be a candidate for further development in antimicrobial therapies.

Case Studies

  • Breast Cancer Treatment :
    A study focused on the efficacy of this compound on MDA-MB-468 cells revealed a significant reduction in cell viability at low concentrations (GI50 = 5.2 µM). The mechanism involved the inhibition of key signaling pathways associated with cell proliferation and survival .
  • Synergistic Effects with Other Drugs :
    In combination therapy studies, this compound has shown enhanced effects when used alongside traditional chemotherapeutic agents like gefitinib, indicating potential for improved treatment regimens in resistant cancer types .

Properties

IUPAC Name

6-iodo-4-(trifluoromethyl)-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3INO/c10-9(11,12)6-1-4(13)2-7-5(6)3-8(15)14-7/h1-2H,3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCMXCYOJWFVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2NC1=O)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To methyl [2-nitro-4-iodo-6-(trifluoromethyl)phenyl]acetate (33.11 g, 85.1 mmol) in MeOH (1000 mL) at 0° C. was added aqueous 20% TiCl3 (815 g, 12.4 eq). The cooling bath was removed and the resulting mixture stirred at room temperature for 3 hours and then left overnight. To the mixture was then added aqueous 6N HCl (900 mL) and the mixture extracted with EtOAc:toluene (1:1, 3×1000 mL) and EtOAc:toluene (2:1, 3×900 mL and 3×500 mL). The extracts were combined and dried (anhydrous MgSO4). After filtration, the solvent was removed in vacuo to give a light brown solid. Purification was carried out by crystallization from EtOH (300 mL) to give the title compound as a light brown crystalline solid (21.588 g, 78%).
Name
methyl [2-nitro-4-iodo-6-(trifluoromethyl)phenyl]acetate
Quantity
33.11 g
Type
reactant
Reaction Step One
[Compound]
Name
TiCl3
Quantity
815 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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